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molecular formula C26H36N2O7S2 B8582817 4-Amino-n-ethyl-n-(2-methoxyethyl)-m-toluidine di-p-toluene sulfonic acid

4-Amino-n-ethyl-n-(2-methoxyethyl)-m-toluidine di-p-toluene sulfonic acid

Cat. No. B8582817
M. Wt: 552.7 g/mol
InChI Key: ILKZXYARHQNMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05834173

Procedure details

A mixture of 4-methanesulfonamidobenzoylacetonitrile (10 g, 42 mmol), 2-methylindole-3-carboxaldehyde (7.3 g, 46 mmol) and ammonium acetate (1 g, 12.6 mmol) in 80 mL acetic acid was heated to reflux and held 3 h. The reaction was then cooled to 25° C., and the precipitated dye collected by filtration and washed with acetic acid. The crude dye was slurried in hot acetic acid for 30 min then collected by filtration and dried. Isolated 13 g (82%) of Dye 5. All analytical data were consistent with the structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[S:2](N[C:6]1[CH:16]=[CH:15][C:9]([C:10](CC#N)=O)=[CH:8][CH:7]=1)(=[O:4])=[O:3].C[C:18]1[NH:19][C:20]2[C:25]([C:26]=1C=O)=[CH:24][CH:23]=[CH:22][CH:21]=2.[C:29]([O-:32])(=[O:31])C.[NH4+:33]>C(O)(=O)C>[C:25]1([CH3:26])[CH:24]=[CH:23][C:22]([S:2]([OH:4])(=[O:31])=[O:3])=[CH:21][CH:20]=1.[C:25]1([CH3:26])[CH:24]=[CH:23][C:22]([S:2]([OH:4])(=[O:31])=[O:3])=[CH:21][CH:20]=1.[NH2:33][C:8]1[CH:7]=[CH:6][C:16]([N:19]([CH2:18][CH3:26])[CH2:20][CH2:25][O:32][CH3:29])=[CH:15][C:9]=1[CH3:10] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CS(=O)(=O)NC1=CC=C(C(=O)CC#N)C=C1
Name
Quantity
7.3 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1C=O
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
the precipitated dye collected by filtration
WASH
Type
WASH
Details
washed with acetic acid
WAIT
Type
WAIT
Details
The crude dye was slurried in hot acetic acid for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
then collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Isolated 13 g (82%) of Dye 5

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.C1(=CC=C(C=C1)S(=O)(=O)O)C.NC1=C(C=C(N(CCOC)CC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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